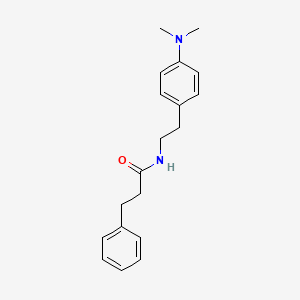

N-(4-(dimethylamino)phenethyl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-21(2)18-11-8-17(9-12-18)14-15-20-19(22)13-10-16-6-4-3-5-7-16/h3-9,11-12H,10,13-15H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHRJTVAQZURON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-3-phenylpropanamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 3-phenylpropanoic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as carbodiimides (e.g., dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yields and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-3-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-3-phenylpropanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ primarily in substituent type and position on the phenethyl or propanamide moieties. Key comparisons include:

Pharmacological Implications

While biological data for the target compound are absent, insights can be drawn from related structures:

- Hydroxamic Acid Derivatives (): Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) exhibit antioxidant activity, highlighting the role of aromatic and amide groups in redox interactions. The dimethylamino group in the target compound may similarly influence electron transfer pathways .

- Dopamine Receptor Targeting (): Analogs with piperazine and thiophene groups (e.g., 7g) demonstrate selectivity for dopamine D3 receptors. The dimethylamino group in the target compound could modulate receptor affinity through charge interactions .

Solubility and Electronic Effects

- Dimethylamino vs. Hydroxyl Groups: Compared to N-(4-hydroxyphenethyl)-3-(4-hydroxyphenyl)propanamide (), the target compound’s dimethylamino group reduces polarity but increases basicity, favoring solubility in acidic media. Hydroxyl groups, in contrast, enhance hydrophilicity but may limit blood-brain barrier penetration .

- Cyclic Amines vs. Dimethylamino: Piperidine and pyrrolidine substituents (12f, 12g) introduce larger, rigid structures that may hinder membrane permeability but improve receptor binding specificity .

Research Findings and Data Gaps

- Synthetic Challenges : Introducing substituents on the phenethyl group (e.g., 12f, 12g) results in lower yields (~60%) compared to side-chain modifications (e.g., 44b, 87%), suggesting steric or electronic hurdles in phenethyl functionalization .

- Biological Data Limitations: No direct activity data exist for the target compound. Future studies should evaluate its pharmacokinetic and receptor-binding profiles relative to analogs.

Biological Activity

N-(4-(dimethylamino)phenethyl)-3-phenylpropanamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by its amide functional group, which plays a crucial role in its interaction with biological targets. The compound's structure allows it to engage with various receptors and enzymes, potentially influencing cellular processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact targets can vary based on the context of its application, but it is known to affect cellular processes such as proliferation and apoptosis.

1. Enzyme Interactions

Research indicates that this compound interacts with various enzymes, impacting their activity. For example, studies have shown that this compound can inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties.

2. Cellular Effects

The compound has been investigated for its effects on cellular processes. It has been shown to influence membrane permeability and may enhance the efficacy of other therapeutic agents by modulating drug transport across cell membranes .

3. Pharmacological Applications

This compound is being explored for its therapeutic potential in treating various conditions, including cancer and neurological disorders. Its ability to inhibit specific enzymes makes it a candidate for further development in pharmacotherapy .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Anticancer Properties : A study demonstrated that this compound exhibited significant cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : In vitro assays have shown that this compound can inhibit key enzymes involved in metabolic pathways, which could lead to altered drug metabolism and enhanced therapeutic efficacy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for N-(4-(dimethylamino)phenethyl)-3-phenylpropanamide?

The synthesis typically involves multi-step reactions, including amide bond formation and functional group modifications. Key steps may include:

- Coupling reactions : Reacting 3-phenylpropanoyl chloride with 4-(dimethylamino)phenethylamine in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere .

- Catalysts : Use of triethylamine or pyridine to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR to confirm structural integrity, including dimethylamino and phenyl group signals .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. How is the biological activity of this compound evaluated in preliminary studies?

- Enzyme inhibition assays : Measure IC values using fluorogenic substrates in buffer systems (e.g., pH 7.4 PBS) .

- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled antagonists) to determine binding affinity (K) .

- Cell viability assays : MTT or resazurin-based protocols in cancer cell lines (e.g., HepG2, MCF-7) .

Q. What structural analogs of this compound are commonly studied?

Analog studies focus on substituent variations, such as:

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coats, and safety goggles due to potential irritancy .

- Ventilation : Use fume hoods during synthesis or weighing .

- Waste disposal : Neutralization of amide byproducts before aqueous disposal .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Design of Experiments (DOE) : Screen variables (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, THF may improve solubility vs. dichloromethane .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield .

Q. How do contradictory bioactivity data between in vitro and in vivo models arise?

- Metabolic instability : Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation) may reduce bioavailability. Validate using liver microsomal assays .

- Off-target effects : Use CRISPR-edited cell lines or selective receptor knockout models to isolate target-specific activity .

Q. What computational strategies predict interaction mechanisms with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to dopamine receptors or kinases .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Solvent screening : Test polar aprotic (DMSO, DMF) vs. non-polar (toluene) solvents in vapor diffusion setups .

- Additives : Use seed crystals or chiral resolving agents (e.g., tartaric acid) to induce ordered lattice formation .

Q. What strategies resolve discrepancies in stability data under varying pH conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by LC-MS analysis to identify degradation products .

- Arrhenius modeling : Predict shelf-life by accelerating degradation at elevated temperatures (40–60°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.